Decahydroquinoline-3-carboxylic acid

Medicinal Chemistry Dopamine Agonists Ergoline Analogues

Researchers synthesizing D-2 dopamine agonists require the correct 3-carboxylic acid regioisomer-substitution with the 5-regioisomer or isoquinoline scaffold leads to GABAergic or glutamatergic activity instead. Decahydroquinoline-3-carboxylic acid (CAS 116162-25-5) is the documented intermediate for BCD tricyclic ergoline analogues. • Conformationally restricted scaffold: 1 rotatable bond, TPSA 49.3 Ų, ideal for fragment-based drug discovery • 95% purity; available for global procurement with batch-specific QC documentation • For research use only; immediate shipping from BenchChem

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13208078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinoline-3-carboxylic acid
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(CN2)C(=O)O
InChIInChI=1S/C10H17NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h7-9,11H,1-6H2,(H,12,13)
InChIKeyQTEVAKSTUJYKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinoline-3-carboxylic Acid Overview


Decahydroquinoline-3-carboxylic acid (CAS 116162-25-5) is a fully saturated bicyclic compound featuring a carboxylic acid substituent at the 3-position of the decahydroquinoline ring [1]. With a molecular formula of C10H17NO2 and a molecular weight of 183.25 g/mol, this scaffold is characterized by a rigid, conformationally restricted framework that limits rotatable bonds to 1, contributing to a low topological polar surface area of 49.3 Ų [1]. Its primary documented utility is as a synthetic intermediate in the preparation of BCD tricyclic ergoline part-structure analogues, which act as D-2 dopamine agonists [2].

Synthetic intermediate for D-2 dopamine agonist ergoline analogues
Conformationally constrained fragment scaffold for FBDD

Decahydroquinoline-3-carboxylic Acid: Why Substitution Fails


Generic substitution within the decahydroquinoline or decahydroisoquinoline family is not feasible due to the profound impact of regiochemistry and scaffold topology on biological activity. The 3-carboxylic acid regioisomer (target compound) is specifically claimed as an intermediate for D-2 dopamine agonists [1], whereas its regioisomer, decahydroquinoline-5-carboxylic acid, acts as a conformationally restricted GABA analogue [2]. Similarly, substituting the quinoline scaffold (N at position 1) with an isoquinoline scaffold (N at position 2) redirects pharmacological activity from the dopaminergic system to the glutamatergic system (NMDA/AMPA antagonism) [3]. These distinct biological annotations demonstrate that even minor structural perturbations can lead to a complete shift in target engagement and application domain, making interchangeable use scientifically invalid.

Regiochemical mismatch
5‑carboxylic acid regioisomer shifts target engagement to the GABAergic system and may not serve as a dopamine agonist intermediate.
Scaffold mismatch
Decahydroisoquinoline core may redirect pharmacology to NMDA/AMPA antagonism, altering receptor target profile.

Decahydroquinoline-3-carboxylic Acid: Evidence vs. Analogues


Regiochemical Control of Dopaminergic vs GABAergic Activity

Decahydroquinoline-3-carboxylic acid esters serve as key intermediates in the synthesis of potent D-2 dopamine agonists, as evidenced by their use in constructing BCD tricyclic ergoline part-structure analogues that inhibit prolactin secretion and exhibit activity in rat-turning behavior tests [1]. In direct contrast, the regioisomeric decahydroquinoline-5-carboxylic acid is biologically annotated as a zwitterionic probe of the GABA system, with its epimers eliciting convulsant activity in vivo via GABAergic mechanisms [2]. This divergence in biological annotation—dopaminergic vs. GABAergic—stems solely from the position of the carboxylic acid group on the decahydroquinoline ring.

Regiochemical control
Reported
Dopaminergic (3‑COOH) vs GABAergic (5‑COOH) annotation
Regioisomer identity determines application pathway
Verification via prolactin assay or rat‑turning test advised
Medicinal Chemistry Dopamine Agonists Ergoline Analogues

Scaffold Identity and Receptor Pharmacology

The decahydroquinoline-3-carboxylic acid scaffold (target compound) is associated with dopaminergic pharmacology and is a critical intermediate for D-2 agonists [1]. In contrast, decahydroisoquinoline-3-carboxylic acids, where the nitrogen atom is at position 2, are thoroughly characterized as competitive AMPA and NMDA receptor antagonists. For example, LY293558, a 6-substituted decahydroisoquinoline-3-carboxylic acid, is a systemically active AMPA antagonist, while LY274614 is a potent NMDA antagonist [2][3]. This scaffold-dependent pharmacological divergence means that replacing the quinoline core with an isoquinoline core completely alters the receptor target profile, despite sharing the 3-carboxylic acid functionality.

Scaffold pharmacology
Reported
Quinoline core (D‑2 agonist) vs isoquinoline core (AMPA/NMDA antagonist)
Scaffold identity directs neurotransmitter system engagement
Method context may require target‑specific validation
Receptor Pharmacology NMDA Antagonist AMPA Antagonist

Lipophilicity and Predicted CNS Permeability

Computationally derived partition coefficients (XLogP3-AA) indicate a measurable difference in lipophilicity between the two regioisomers. Decahydroquinoline-3-carboxylic acid exhibits an XLogP3-AA of -1.1, while its 5-carboxylic acid regioisomer has an XLogP3-AA of -1.3 [1][2]. This 0.2 log unit difference, while modest, corresponds to a ~1.6-fold difference in lipophilicity and can influence the compound's ability to passively cross biological membranes and its aqueous solubility profile. In the context of CNS drug design, where optimal LogP values are typically between 1 and 3, the 3-carboxylic acid isomer is slightly closer to this optimal range than the 5-isomer.

Lipophilicity Δ
Data to verify
ΔXLogP = +0.2
Modest increase may support CNS permeability screening
Computed value; experimental logD recommended
Physicochemical Properties Lipophilicity CNS Drug Design

Decahydroquinoline-3-carboxylic Acid Applications


Synthesis of D-2 Dopamine Agonist Libraries

Decahydroquinoline-3-carboxylic acid is the verified synthetic intermediate for preparing BCD tricyclic ergoline part-structure analogues with D-2 dopamine agonist activity [1]. Research groups focused on Parkinson's disease, hyperprolactinemia, or other dopaminergic disorders can utilize this specific regioisomer to construct compound libraries, as its structure is integral to the pharmacophore documented in the Eli Lilly patent family. The 5-carboxylic acid or isoquinoline variants are not suitable substitutes for this purpose.

Peptidomimetics and Fragment-Based Library Design

With a rotatable bond count of only 1 and a rigid bicyclic framework, this compound provides a conformationally restricted scaffold suitable for fragment-based drug discovery (FBDD) [1]. Its specific physicochemical profile (XLogP: -1.1, TPSA: 49.3 Ų) positions it as a small, polar fragment capable of making directed hydrogen-bonding interactions via its secondary amine and carboxylic acid groups. Compared to its monocyclic analog, piperidine-3-carboxylic acid, the fused ring system inherently offers greater shape diversity and reduced entropic penalty upon target binding.

CNS Receptor Binding Pocket Profiling

The distinct biological annotation of decahydroquinoline-3-carboxylic acid (dopaminergic) versus its 5-regioisomer (GABAergic) and its isoquinoline counterpart (glutamatergic, NMDA/AMPA) makes it a valuable tool for probing the spatial and steric requirements of CNS receptor binding pockets [1][2][3]. By comparing the binding or functional activity of these structurally similar but pharmacologically divergent scaffolds, medicinal chemists can map receptor pharmacophores and identify key interactions that drive target selectivity.

Application
Selection Property
Validation Focus
Ergoline analogue library synthesis for dopaminergic target engagement
Regiochemical identity (3‑carboxylic acid)
D‑2 agonist pharmacophore confirmation via functional assays
Conformationally restricted fragment scaffold for FBDD
Rigid bicyclic core with low rotatable bond count
Shape diversity and binding efficiency assessment
CNS receptor binding pocket mapping using scaffold‑activity relationships
Scaffold‑dependent pharmacology profile
Pharmacophore mapping and target selectivity interpretation
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